C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine
Description
C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine (CAS: 1858255-46-5, MDL: MFCD27937126) is a fluorinated furan derivative with the molecular formula C₁₃H₁₂F₃NO₂ and a molecular weight of 271.24 g/mol . The compound features a furan ring substituted at the 3-position with a methylamine group and at the 5-position with a 4-trifluoromethoxy-phenyl moiety. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. It is commercially available with a purity of ≥95% and is typically synthesized via multi-step organic reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution .
Properties
IUPAC Name |
[2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)19-13(14,15)16/h2-6H,7,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSQIBPALVFLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185137 | |
| Record name | 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-46-5 | |
| Record name | 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Methyl-5-(4-trifluoromethoxy-phenyl)furan Intermediate
-
- 4-trifluoromethoxybenzaldehyde or 4-trifluoromethoxyphenylboronic acid (for aromatic substitution)
- Suitable 1,4-dicarbonyl compounds or equivalents for furan ring formation
- Methyl ketones or methyl-substituted precursors for the 2-methyl substituent
-
- Paal-Knorr Furan Synthesis: Cyclization of 1,4-dicarbonyl compounds with appropriate aromatic substituents under acidic or basic catalysis to form the substituted furan ring.
- Cross-Coupling Reactions: Suzuki or Stille cross-coupling to attach the 4-trifluoromethoxyphenyl group at position 5 of the furan ring, using halogenated furans and arylboronic acids or stannanes.
-
- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
- Catalysts like Pd(PPh3)4 for cross-coupling
- Bases such as potassium carbonate or cesium carbonate
- Temperatures ranging from room temperature to reflux depending on the step
Introduction of the Methylamine Group at the 3-Position of Furan
Approach 1: Halomethylation Followed by Amination
- Halogenation at the 3-position of the furan ring (e.g., bromination or chlorination) to introduce a leaving group.
- Nucleophilic substitution with methylamine to replace the halogen with a methylamine group.
Approach 2: Reductive Amination of a 3-Formyl Furan Intermediate
- Oxidation or formylation at the 3-position to generate a 3-formyl substituted furan.
- Reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
-
- Solvents like methanol, ethanol, or dichloromethane
- Mild temperatures (0–40 °C) to preserve the furan ring integrity
- Acidic or neutral pH conditions depending on the amination method
Purification and Characterization
-
- Column chromatography using silica gel with gradients of ethyl acetate/hexane or methanol/dichloromethane
- Crystallization from suitable solvents to obtain pure compound
-
- NMR (1H, 13C, 19F) spectroscopy to confirm substitution pattern and trifluoromethoxy group
- Mass spectrometry for molecular weight confirmation
- IR spectroscopy for amine and furan functional groups
- Elemental analysis for purity
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Catalysts | Solvents | Temperature Range | Notes |
|---|---|---|---|---|---|
| Furan ring formation | Paal-Knorr cyclization | 1,4-dicarbonyl precursors, acid/base | THF, toluene, DMF | 25–120 °C | Forms substituted furan core |
| Aromatic substitution | Suzuki cross-coupling | Pd(PPh3)4, 4-trifluoromethoxyphenylboronic acid | THF, toluene, DMF | 50–110 °C | Attaches trifluoromethoxyphenyl group |
| Halogenation at 3-position | Electrophilic halogenation | NBS, NCS or similar halogenating agents | DCM, acetonitrile | 0–25 °C | Introduces leaving group for amination |
| Amination | Nucleophilic substitution or reductive amination | Methylamine, NaBH3CN or NaBH(OAc)3 | MeOH, EtOH, DCM | 0–40 °C | Introduces methylamine group |
| Purification | Chromatography/crystallization | Silica gel, solvents | Ethyl acetate/hexane, MeOH | Ambient | Isolates pure product |
Research Findings and Considerations
- The trifluoromethoxy group is electron-withdrawing and can influence reactivity, often requiring careful control of reaction conditions to avoid side reactions or decomposition of the furan ring.
- Metal-catalyzed cross-coupling reactions are preferred for attaching the trifluoromethoxyphenyl group due to their regioselectivity and mild conditions.
- Reductive amination is favored over direct nucleophilic substitution when the halogenated intermediate is unstable or difficult to isolate.
- Solvent choice and temperature control are critical to maintain the integrity of the sensitive furan ring during amination steps.
- Overall yields for similar substituted furan methylamines typically range from 40% to 70% depending on the efficiency of each step and purification methods.
Chemical Reactions Analysis
Types of Reactions
C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
Pharmacological Potential
C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine has been investigated for its potential as a pharmaceutical agent. The trifluoromethoxy group enhances lipophilicity, which can improve bioavailability and cellular uptake. Research indicates that derivatives of furan compounds often exhibit anti-inflammatory, analgesic, and anticancer properties.
Anticancer Activity
Studies have shown that furan derivatives can inhibit the proliferation of cancer cells. For example, compounds with similar structures have demonstrated efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth pathways .
Neuroprotective Effects
Research into neuroprotective agents has highlighted the potential of compounds like this compound to protect neuronal cells from oxidative stress and apoptosis, suggesting applications in treating neurodegenerative diseases .
Agrochemical Applications
This compound may also serve as a precursor or active ingredient in agrochemicals. The trifluoromethoxy group is known to impart herbicidal and fungicidal properties to compounds, making them effective in agricultural applications for crop protection.
Materials Science Applications
The unique chemical structure of this compound positions it as a candidate for use in developing advanced materials. Its properties could be harnessed in creating polymers with specific thermal or electrical characteristics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
| Study C | Agrochemical Efficacy | Evaluated as a potential herbicide with effective control over common weeds without phytotoxicity to crops. |
Mechanism of Action
The mechanism of action of C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors, while the furan ring can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A. [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine (CAS: 306935-05-7)
- Molecular Formula: C₇H₈F₃NO
- Molecular Weight : 179.14 g/mol
- Key Differences: This compound lacks the 4-trifluoromethoxy-phenyl substituent and instead has a trifluoromethyl group directly attached to the furan’s 2-position.
B. [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methylamine (CAS: 906352-74-7)
- Molecular Formula : C₁₃H₁₁F₃N₂
- Molecular Weight : 252.23 g/mol
- Key Differences : Replacing the furan core with a pyridine ring alters electronic properties (pyridine is more electron-deficient). The trifluoromethyl group on pyridine may enhance metabolic stability but reduce solubility compared to the trifluoromethoxy group in the target compound .
C. 4-{4-[7-(4-Cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diaza-spiro[3.4]oct-5-yl]-phenyl}-N-methyl-butyramide
- Key Differences: This spirocyclic compound incorporates a thioxo group and a cyano-trifluoromethylphenyl moiety. Its complex structure increases molecular weight (MW > 500 g/mol) and likely impacts pharmacokinetics (e.g., oral bioavailability) compared to the simpler furan-based target compound .
Physicochemical Properties
Biological Activity
C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine, a compound with the molecular formula C13H12F3NO2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a trifluoromethoxy group and an amine side chain. Its structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 273.24 g/mol |
| Melting Point | 157-159 °C |
| Solubility | Soluble in organic solvents |
| Toxicity | Acute Toxicity Category 3 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, which may contribute to increased membrane permeability and biological activity.
- Cholinesterase Inhibition : Similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The presence of electron-withdrawing groups such as trifluoromethyl has been shown to enhance inhibitory potency against these enzymes, with reported IC50 values ranging from 10.4 μM to 19.2 μM for related structures .
- Antioxidant Activity : Compounds with similar structural motifs have demonstrated antioxidant properties, potentially through the scavenging of free radicals and inhibition of lipid peroxidation. This activity is crucial in mitigating oxidative stress-related damage in cells .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of furan compounds exhibit antimicrobial activities against various pathogens, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
- In Vitro Studies : A study involving related furan compounds highlighted their dual inhibitory effects on AChE and BChE, suggesting that modifications in the molecular structure can significantly affect biological activity. The incorporation of halogen atoms was found to enhance binding affinity to enzyme active sites .
- Cell Line Testing : In vitro cytotoxicity assays on breast cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects, indicating potential antitumor activity .
- Molecular Docking Studies : Computational studies have shown favorable interactions between the compound and target proteins, elucidating the role of hydrogen bonding and hydrophobic interactions in enhancing binding affinity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a route where a furan intermediate undergoes benzylation, followed by deprotection and reaction with sulfonyl chlorides. Key steps include purification using SCX columns (eluted with 2M ammonia in methanol) and characterization via mass spectrometry (e.g., MS (ESI) m/z) . Similar protocols in for diarylureas (e.g., Suzuki coupling with nitrophenylboronic acids) may be adapted, ensuring optimal yields by controlling reaction temperature (e.g., 30–80°C) and stoichiometry .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use ¹H NMR to confirm substituent positions (e.g., trifluoromethoxy-phenyl and methyl groups on the furan ring) and mass spectrometry (ESI or EI) for molecular weight verification. and highlight the use of MS (ESI) m/z and exact mass measurements (e.g., 346.054272) for structural confirmation . High-performance liquid chromatography (HPLC) with UV detection can assess purity (>95% recommended for biological assays).
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : Solubility can be inferred from methylamine derivatives (). Polar aprotic solvents like DMSO or DMF are typically suitable for in vitro assays. For aqueous solubility, adjust pH using dilute HCl/NaOH (e.g., pH 7.0–7.4 for physiological conditions). Pre-saturation experiments (e.g., shake-flask method) are recommended to quantify solubility limits .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy and methyl groups influence reactivity and stability?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. demonstrates the utility of hybrid functionals to predict thermochemical properties, such as bond dissociation energies and charge distribution, which correlate with stability under oxidative or hydrolytic conditions . Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways.
Q. What strategies mitigate conflicting data in metabolic stability studies?
- Methodological Answer : In vitro microsomal assays (e.g., rat/human liver microsomes) should be coupled with LC-MS/MS to track metabolites. shows that hepatic CYP450 enzymes can oxidize furan derivatives, forming stable metabolites. Discrepancies in half-life (t½) may arise from interspecies variability; use species-specific microsomes and validate with in vivo microdialysis (e.g., hippocampal acetylcholine levels as in ) .
Q. How can receptor-binding affinity be optimized through structural modifications?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin or acetylcholine receptors. suggests that substituents on the furan ring (e.g., trifluoromethoxy) enhance blood-brain barrier penetration. Synthesize analogs (e.g., replacing trifluoromethoxy with methoxy or halogens) and compare IC₅₀ values in radioligand binding assays .
Q. What experimental designs resolve contradictions in synthetic yields across studies?
- Methodological Answer : Systematic screening of reaction parameters (e.g., catalyst loading, solvent polarity) is critical. reports yields ranging from 10% to 92% for nitrophenylthiophenes, emphasizing the role of electron-withdrawing groups in stabilizing intermediates. Design a Design of Experiments (DoE) matrix to isolate variables (e.g., temperature, time) and optimize conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
